Technical Guide: 1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA)
Technical Guide: 1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA)
[1]
Executive Summary & Chemical Identity[1][2][3]
1-(2,4-Dichlorophenyl)cyclopropanamine (1-DCPCA) is a conformationally restricted primary amine scaffold used primarily in the development of monoamine reuptake inhibitors and as a mechanistic probe for cytochrome P450 inactivation. Unlike its regioisomer 2-phenylcyclopropanamine (Tranylcypromine), which is a potent MAO inhibitor, the 1-aryl substituted cyclopropanamines are frequently investigated for their potential as Triple Reuptake Inhibitors (SNDRIs) targeting serotonin, norepinephrine, and dopamine transporters.
This guide details the physicochemical properties, advanced synthesis via the Kulinkovich-Szymoniak reaction, and the metabolic safety profile of 1-DCPCA.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine |
| Common Name | 1-DCPCA; 1-(2,4-Dichlorophenyl)cyclopropylamine |
| CAS Number (HCl Salt) | 1215415-04-5 |
| Molecular Formula | C₉H₉Cl₂N (Free Base) / C₉H₁₀Cl₃N (HCl Salt) |
| Molecular Weight | 202.08 g/mol (Free Base) / 238.54 g/mol (HCl Salt) |
| pKa (Predicted) | 9.2 ± 0.5 (Conjugate Acid) |
| LogP (Predicted) | 2.8 – 3.1 |
| H-Bond Donors/Acceptors | 1 / 1 |
| Topological Polar Surface Area | 26.02 Ų |
Physicochemical & Structural Analysis
Conformational Rigidity
The cyclopropane ring imposes severe conformational constraints on the ethylamine side chain equivalent. In 1-DCPCA, the amine and the dichlorophenyl ring are geminally substituted (attached to C1). This "gem-disubstitution" locks the phenyl ring and the amine into a fixed spatial relationship, preventing the free rotation observed in phenethylamine analogues. This rigidity is exploited in medicinal chemistry to map the pharmacophore of monoamine transporters (SERT/NET/DAT).
Solubility Profile
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Free Base: Lipophilic oil, sparingly soluble in water, highly soluble in DCM, MeOH, and DMSO.
-
HCl Salt: White crystalline solid. Soluble in water (>10 mg/mL), methanol, and ethanol. Insoluble in non-polar ethers (diethyl ether, hexanes).
Advanced Synthesis: The Kulinkovich-Szymoniak Route
While historical routes involved the Curtius rearrangement of 1-arylcyclopropanecarboxylic acids, the modern, scalable, and atom-economical approach is the Kulinkovich-Szymoniak reaction . This method constructs the cyclopropylamine ring directly from a nitrile using a Grignard reagent and a titanium catalyst.[1]
Mechanistic Rationale
The reaction proceeds via a titanacyclopropane intermediate generated in situ from ethylmagnesium bromide and Titanium(IV) isopropoxide. This "ligand exchange" mechanism avoids the use of hazardous azides (Curtius) or diazomethane (cyclopropanation).
Detailed Protocol (Bench Scale)
Reagents:
-
2,4-Dichlorobenzonitrile (1.0 equiv)
-
Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)[2]
-
Solvent: Anhydrous THF/Ether mixture.
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried flask under Argon, dissolve 2,4-dichlorobenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).
-
Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black, indicating the formation of the titanacyclopropane species.
-
Ligand Exchange: Allow the mixture to warm slowly to -10°C over 1 hour. During this phase, the nitrile inserts into the titanacyclopropane to form an azatitanacyclopentene intermediate.
-
Lewis Acid Activation: Cool back to -78°C. Add BF₃·OEt₂ (20 mmol) dropwise. This crucial step promotes ring contraction and demetallation.
-
Quench: Warm to room temperature and stir for 1 hour. Quench with 10% NaOH (aq) followed by extraction with Ethyl Acetate (3x).
-
Purification: The crude amine is often oily. Convert to the HCl salt by bubbling dry HCl gas through a diethyl ether solution of the crude amine. Filter the precipitate to obtain 1-DCPCA·HCl.
Synthesis Pathway Diagram[1][7]
Figure 1: The Kulinkovich-Szymoniak reaction pathway converts nitriles directly to primary cyclopropylamines via a titanium-mediated cycle.
Pharmacological & Safety Profile
Mechanism of Action (Scaffold Level)
1-Arylcyclopropanamines act as bioisosteres for
-
SNDRIs (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors): The 2,4-dichloro substitution pattern is classically associated with high affinity for the serotonin transporter (SERT), similar to the substitution in Sertraline.
-
NMDA Antagonists: Similar scaffolds have shown activity as uncompetitive antagonists at the NMDA receptor.
Metabolic Liability: Mechanism-Based Inhibition
Researchers must be aware that cyclopropylamines are notorious Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes.
The Radical Clock Mechanism:
-
Single Electron Transfer (SET): The P450 heme iron abstracts an electron from the amine nitrogen.
-
Ring Opening: The resulting nitrogen radical cation triggers the homolytic cleavage of the strained cyclopropane ring.
-
Covalent Binding: The opened radical species can attack the heme porphyrin ring, irreversibly inactivating the enzyme (Suicide Inhibition).
This property makes 1-DCPCA a useful tool for studying P450 active sites but poses a toxicity risk in drug development candidates.
Metabolic Activation Diagram
Figure 2: Mechanism of CYP450 inactivation by cyclopropylamines. The ring strain drives rapid radical opening and subsequent enzyme alkylation.
Handling and Stability
-
Storage: The HCl salt is hygroscopic. Store at -20°C under desiccant. The free base degrades rapidly upon exposure to air (oxidation/carbamate formation) and should be used immediately or stored under Argon.
-
Safety: Irritant to eyes, respiratory system, and skin.[2][3] Due to the potential for MAO inhibition (structural similarity to Tranylcypromine), handle with extreme caution to avoid hypertensive crises if ingested or absorbed.
References
-
Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793. Link
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Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Generation and Applications in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Link
-
PubChem. (2024).[4] 1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride (Compound Summary). National Library of Medicine. Link
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[1-(2,4-Dichlorophenyl)cyclopropyl]ethan-1-amine | C11H13Cl2N | CID 82081741 - PubChem [pubchem.ncbi.nlm.nih.gov]
